4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
Description
4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core with a methoxy and methyl substitution on the benzene ring, and a propyl chain linked to a methylisoxazole moiety. The presence of the isoxazole ring is particularly significant due to its widespread use in medicinal chemistry for its biological activities.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11-9-14(6-7-15(11)20-3)22(18,19)16-8-4-5-13-10-12(2)17-21-13/h6-7,9-10,16H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPQHBUKCKPDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC(=NO2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, which can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The benzenesulfonamide core can be synthesized separately and then coupled with the isoxazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.
Scientific Research Applications
4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamides and isoxazole derivatives, such as:
- 4-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
- 3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
Uniqueness
What sets 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide apart is the specific combination of functional groups, which can result in unique biological activities and chemical reactivity. The presence of both the methoxy and methyl groups on the benzene ring, along with the isoxazole moiety, provides a distinct profile that can be exploited for various applications.
Biological Activity
4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a sulfonamide compound characterized by a complex structure that includes a benzenesulfonamide core, a methoxy group, and a propyl chain linked to a methylisoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| IUPAC Name | 4-methoxy-3-methyl-N-(3-(3-methyl-1,2-oxazol-5-yl)propyl)benzenesulfonamide |
| Molecular Formula | C15H20N2O4S |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 2034333-77-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity, which may lead to various biological effects such as:
- Inhibition of Microbial Growth : The compound has shown activity against various pathogens, suggesting its potential as an antimicrobial agent.
- Induction of Apoptosis : In cancer research, its ability to induce programmed cell death in tumor cells has been investigated.
Antimicrobial Activity
Studies have indicated that derivatives containing the isoxazole moiety exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have been documented to inhibit the growth of bacteria and fungi effectively.
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of several sulfonamide derivatives, including our compound of interest. The results indicated that:
- Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains.
- The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Research findings suggest that:
- Cell Line Studies : The compound exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- Mechanism of Action : It was observed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Mitochondrial pathway activation |
Research Applications
This compound serves as a valuable building block in the synthesis of more complex molecules in medicinal chemistry. Its unique structure allows for modifications that can enhance its biological activity or reduce toxicity.
Future Directions in Research
- Optimization of Structure : Further studies are needed to optimize the chemical structure for enhanced potency and selectivity against specific targets.
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will help elucidate pathways for potential therapeutic applications.
Q & A
Q. What are the key considerations for optimizing the synthesis of this sulfonamide derivative?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For multi-step routes, critical parameters include:
- Temperature : Exothermic reactions (e.g., sulfonamide bond formation) may require cooling (0–5°C) to prevent side products .
- Solvent Choice : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity in nucleophilic substitutions .
- Reagents : Carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) improve amidation yields .
Q. Example Protocol :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Amidation | 0°C, DCM, EDC/HOBt | 37% |
| 2 | Sulfonylation | RT, DMF, NaH | 62% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate intermediates .
Q. How can researchers ensure structural fidelity during characterization?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR confirm regiochemistry (e.g., methoxy group at C4, isoxazole proton coupling) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 379.12) .
- HPLC : Purity >95% ensures absence of unreacted precursors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer: SAR studies require systematic structural modifications and biological assays:
- Modify Substituents : Compare methoxy (electron-donating) vs. fluoro (electron-withdrawing) groups at C3/C4 for target binding .
- Biological Assays : Test inhibition of NLRP3 inflammasome (IC) or antimicrobial activity (MIC) .
Q. Example SAR Table :
| Derivative | R Group | NLRP3 IC (µM) |
|---|---|---|
| Parent | -OCH | 0.45 |
| Analog 1 | -F | 0.28 |
| Analog 2 | -Cl | 1.10 |
Q. What computational strategies enhance reaction design and mechanistic understanding?
Methodological Answer: Integrate quantum chemistry and machine learning:
- Reaction Path Search : Density Functional Theory (DFT) calculates transition states for sulfonamide bond formation .
- Data-Driven Optimization : Bayesian optimization narrows solvent/reagent combinations, reducing trial-and-error experiments .
Case Study : DFT-guided optimization of isoxazole ring cyclization reduced reaction time by 40% .
Q. How should researchers address contradictions in synthetic yield or bioactivity data?
Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. catalyst load) .
- Meta-Analysis : Compare bioactivity datasets across studies to identify outliers (e.g., conflicting IC values due to assay protocols) .
Q. What methodologies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to NLRP3 (PDB: 6NPY) to identify key hydrogen bonds with Arg578 and hydrophobic interactions .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (K) and dissociation rates .
- Mutagenesis : Validate predicted binding residues (e.g., Ala scanning of NLRP3 active site) .
Q. How can reaction mechanisms be validated for sulfonamide derivatization?
Methodological Answer:
- Isotopic Labeling : Track O in sulfonic acid intermediates to confirm nucleophilic attack pathways .
- Kinetic Profiling : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., amine deprotonation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
